molecular formula C14H11FN2O B15095423 6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- CAS No. 1144108-23-5

6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-

Cat. No.: B15095423
CAS No.: 1144108-23-5
M. Wt: 242.25 g/mol
InChI Key: YNYRKDDQKNEBDF-UHFFFAOYSA-N
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Description

6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- is a benzoxazole derivative characterized by a fused benzene and oxazole ring system. The compound features an amine group (-NH2) at the 6-position and a (4-fluorophenyl)methyl substituent at the 2-position. The fluorine atom on the aromatic ring enhances lipophilicity and metabolic stability, while the benzyl group may influence steric and electronic interactions in biological systems.

Properties

CAS No.

1144108-23-5

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,3-benzoxazol-6-amine

InChI

InChI=1S/C14H11FN2O/c15-10-3-1-9(2-4-10)7-14-17-12-6-5-11(16)8-13(12)18-14/h1-6,8H,7,16H2

InChI Key

YNYRKDDQKNEBDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)C=C(C=C3)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- typically involves the reaction of benzoxazole derivatives with fluorinated benzyl halides under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . Industrial production methods may involve large-scale synthesis using similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle :

  • The target compound and ’s compound share a benzoxazolamine core, while ’s compound has a benzothiazolamine core (sulfur replaces oxygen in the heterocycle) . Sulfur’s larger atomic size and lower electronegativity may alter electronic properties and binding interactions compared to oxygen.

Substituent Effects :

  • Fluorine Placement : The target compound’s 4-fluorophenyl group contrasts with ’s 4-fluoro substituent on the benzothiazole ring. Fluorine’s electron-withdrawing effects may enhance metabolic stability in both compounds .
  • Functional Groups : ’s boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable synthetic intermediate . In contrast, the target compound’s fluorobenzyl group may optimize steric bulk for receptor binding.

Molecular Weight and Solubility: ’s compound (MW 182.22) is smaller and likely more lipophilic than the target compound due to its methyl group.

Biological Activity

6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- is a compound belonging to the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives are characterized by a fused benzene and oxazole ring structure that contributes to their biological activity. The presence of various substituents on the benzoxazole core can significantly influence the pharmacological properties of these compounds. Research has demonstrated that benzoxazole derivatives exhibit a range of activities including antibacterial, antifungal, antiviral, and anticancer effects .

Antimicrobial Activity

The antimicrobial potential of 6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- has been evaluated against various pathogens. Studies indicate that many benzoxazole derivatives show selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against yeasts like Candida albicans.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6-BenzoxazolamineBacillus subtilis32 µg/mL
6-BenzoxazolamineCandida albicans64 µg/mL
Other DerivativeEscherichia coli>128 µg/mL

These findings suggest that while some derivatives exhibit moderate antimicrobial activity, others may require further modification to enhance efficacy .

Anticancer Activity

The anticancer properties of benzoxazole derivatives have been extensively studied. For instance, compounds have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

Case Study: Cytotoxicity Evaluation

In a study involving the evaluation of several benzoxazole derivatives, it was found that:

  • Compound 6a exhibited IC50 values of 6.42 µM for MCF-7 and 8.46 µM for A549 cell lines.
  • The presence of specific substituents on the benzoxazole ring was correlated with enhanced cytotoxicity against cancer cells .

Table 2: Cytotoxicity Data for Selected Benzoxazole Derivatives

CompoundCell LineIC50 (µM)
6-BenzoxazolamineMCF-76.42
6-BenzoxazolamineA5498.46
Other DerivativeHepG2>20

Anti-inflammatory Activity

Research has also indicated that certain benzoxazole derivatives possess anti-inflammatory properties. These compounds can inhibit key inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications to the substituents on the benzoxazole ring can lead to significant changes in potency:

  • Electron-donating groups (e.g., methoxy) often enhance activity.
  • Electron-withdrawing groups (e.g., fluorine) may reduce efficacy depending on their position on the ring .

Q & A

Q. What are the recommended safety protocols for handling 6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]- in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use nitrile gloves (inspected prior to use) and avoid skin contact via proper glove removal techniques. Employ face shields and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards .
    • Ventilation : Ensure adequate airflow to prevent dust inhalation. Avoid vapor/mist formation .
    • Emergency Procedures : In case of exposure, evacuate the area, wash affected skin with water, and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .

Q. How can researchers optimize the synthesis of benzoxazolamine derivatives like 6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-?

  • Methodological Answer :
    • Pathway Selection : Use oxidative desulfurization mediated by iodine (Path A) or intramolecular cyclization (Path B) to generate the benzoxazolamine core. Electron-withdrawing substituents enhance reactivity by increasing NH proton acidity in intermediates .
    • Microwave-Assisted Synthesis : Improve reaction efficiency (e.g., 45 minutes at 130°C) to reduce side products and enhance yield, as demonstrated for analogous imidazo-benzothiazole derivatives .

Q. What analytical techniques are critical for characterizing the structural properties of this compound?

  • Methodological Answer :
    • X-Ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds forming supramolecular chains) .
    • Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions and purity. Compare experimental data with computational models (e.g., DFT) for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for benzoxazolamine derivatives?

  • Methodological Answer :
    • Comparative Analysis : Cross-reference hazard classifications (e.g., GHS Category 2 for skin/eye irritation ) with experimental assays (e.g., OECD 439 for skin sensitization).
    • Ecotoxicity Assessment : Address data gaps (e.g., lack of bioaccumulation or soil mobility studies ) using predictive tools like ECOSAR or in silico QSAR models.

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of 6-Benzoxazolamine derivatives in biological systems?

  • Methodological Answer :
    • Functional Group Modulation : Introduce substituents (e.g., fluoro, methoxy) at the 4-fluorophenyl or benzoxazole positions to assess impacts on antimicrobial or anticancer activity .
    • In Vitro Assays : Screen derivatives against target enzymes (e.g., HIV-1 protease) or cell lines (e.g., MCF-7 for breast cancer) using dose-response curves and IC50_{50} calculations .

Q. How can computational methods enhance the design of benzoxazolamine-based therapeutic agents?

  • Methodological Answer :
    • Molecular Docking : Simulate ligand-receptor interactions (e.g., with kinase domains) using AutoDock Vina or Schrödinger Suite to prioritize high-affinity candidates .
    • Molecular Dynamics (MD) : Model compound stability in biological membranes (e.g., lipid bilayers) over 100-ns trajectories to predict pharmacokinetic behavior .

Q. What experimental designs mitigate challenges in synthesizing electron-rich benzoxazolamine derivatives?

  • Methodological Answer :
    • Catalytic Optimization : Use Pd-catalyzed cross-coupling to introduce electron-donating groups (e.g., methoxy) while minimizing side reactions .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during cyclization steps .

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